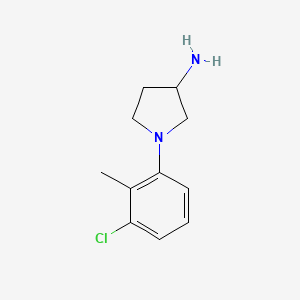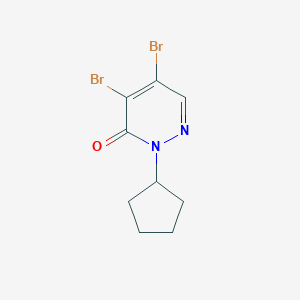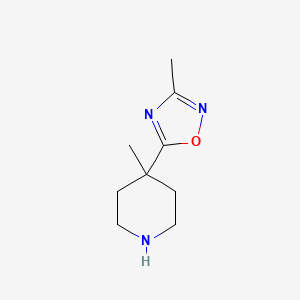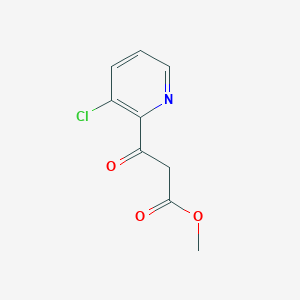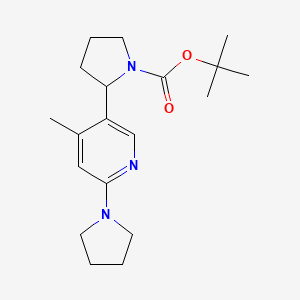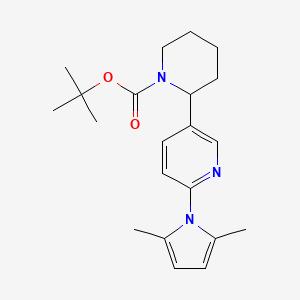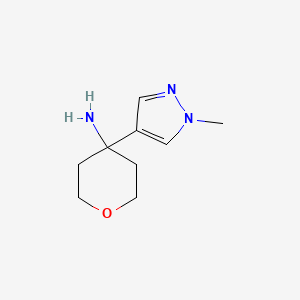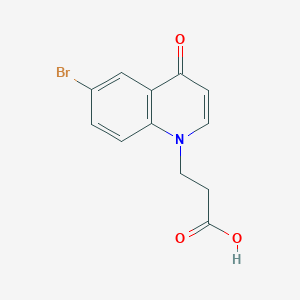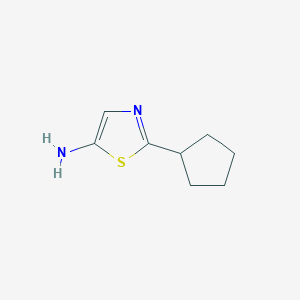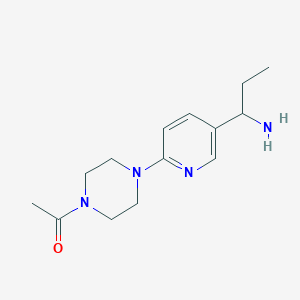
1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an aminopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridine moiety and the aminopropyl group. The reaction conditions often require the use of solvents such as dichloromethane or dimethyl sulfoxide, and catalysts like palladium on carbon or copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in neurological pathways, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various biochemical studies.
Uniqueness
1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its combination of a piperazine ring, pyridine moiety, and aminopropyl group provides a versatile scaffold for the development of new therapeutic agents.
特性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
1-[4-[5-(1-aminopropyl)pyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N4O/c1-3-13(15)12-4-5-14(16-10-12)18-8-6-17(7-9-18)11(2)19/h4-5,10,13H,3,6-9,15H2,1-2H3 |
InChIキー |
KNFLNNVTHVBQHU-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



